molecular formula C12H15NO4 B613736 Boc-3-aminobenzoic acid CAS No. 111331-82-9

Boc-3-aminobenzoic acid

Cat. No.: B613736
CAS No.: 111331-82-9
M. Wt: 237,25 g/mole
InChI Key:
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Description

Boc-3-aminobenzoic acid, also known as 3-[(tert-butoxycarbonyl)amino]benzoic acid, is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. It is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents. This compound is also used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers.

Scientific Research Applications

Boc-3-aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds and in the preparation of cyclic peptides.

    Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.

    Medicine: It is involved in the development of therapeutic agents and inhibitors.

    Industry: It is used in the production of conformationally-constrained cyclic peptides with biarylamine linkers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-aminobenzoic acid typically involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane under ice cooling conditions . The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Boc-3-aminobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 3-aminobenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Major Products:

    Substitution Reactions: The major products are substituted benzoic acid derivatives.

    Deprotection Reactions: The major product is 3-aminobenzoic acid.

Mechanism of Action

The primary mechanism of action of Boc-3-aminobenzoic acid in pharmaceuticals is its ability to temporarily protect the amino group, preventing unwanted reactions during the synthesis process . This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

  • Boc-2-aminobenzoic acid
  • Boc-4-aminobenzoic acid
  • Boc-5-aminobenzoic acid

Comparison: Boc-3-aminobenzoic acid is unique due to its specific position of the Boc-protected amino group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to Boc-2-aminobenzoic acid and Boc-4-aminobenzoic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPAUOFSCLCQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111331-82-9
Record name 3-{[(tert-butoxy)carbonyl]amino}benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the crude 3-tert-butoxycarbonylamino-benzoic acid ethyl ester (˜2.0 g, 0.00754 mmol) added THF (15 mL), and 0.5M LiOH (15 mL). The mixture was heated for two hours at 75° C. and the THF was removed in vacuo after cooling. The precipitate was filtered from the remaining mixture and the filtrate was transferred to a separatory funnel. The aqueous layer was washed with dichloromethane (3×) and was acidified to pH˜5 using 1M HCl. The product was then extracted with ethyl acetate, washed with water, saturated brine, dried over anhydrous sodium sulfate, filtered and concentrated. 730 mg of 3-tert-Butoxycarbonylamino-benzoic acid (white solid) was isolated. 1H NMR (DMSO-d6) δ (ppm): 9.58 (s, 1H), 8.16 (s, 1H), 7.63 (d, 1H), 7.54 (d, 1H), 7.37 (t, 1H), 1.49 (s, 9H)
Quantity
2 g
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15 mL
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 3-aminobenzoic acid (5 g, 36.5 mmol) in water (40.0 ml) was added aq. solution of sodium hydroxide (2.187 g, 54.7 mmol) followed by (BOC)2O (10.16 ml, 43.8 mmol) in dioxane (20.0 ml) under ice cooling. The mixture was stirred under ice cooling for 30 min and further at room temperature for 12 hrs. To the reaction mixture ethyl acetate (50.0 ml) was added and the aq. layer was separated. The aq. layer was acidified up to pH 4 using 2N HCl and precipitated crystals were collected by filtration (7.2 gm).
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5 g
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2.187 g
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40 mL
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10.16 mL
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50 mL
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20 mL
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